molecular formula C16H14N4O B7470394 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide

4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B7470394
M. Wt: 278.31 g/mol
InChI Key: HPNZDVIAOYMLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

Mechanism of Action

4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors, including 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, work by inhibiting the activity of the 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide enzyme. 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is involved in the repair of single-strand DNA breaks, which are common in cancer cells. By inhibiting 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, these inhibitors prevent the repair of DNA damage, leading to the accumulation of double-strand DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide has been shown to have significant biochemical and physiological effects. In preclinical studies, it has been shown to be effective in the treatment of various types of cancer, including ovarian and breast cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide is its potency and selectivity as a 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitor. This makes it a valuable tool for studying the role of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide in DNA repair mechanisms and for developing new cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide. One area of interest is the development of new cancer therapies that combine 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors with other chemotherapeutic agents. Another area of interest is the study of the role of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide in other biological processes, such as inflammation and neurodegeneration. Finally, there is a need for the development of new 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors with improved solubility and pharmacokinetic properties.

Synthesis Methods

The synthesis of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-6-methylpyridine, which is reacted with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitro-N-(6-methylpyridin-2-yl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(6-methylpyridin-2-yl)benzamide, which is further reacted with imidazole to yield 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide.

Scientific Research Applications

4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide, which is involved in DNA repair mechanisms. 4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide inhibitors have gained significant attention in the field of cancer research, as they have been shown to be effective in the treatment of certain types of cancer, such as ovarian and breast cancer.

properties

IUPAC Name

4-imidazol-1-yl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-12-3-2-4-15(18-12)19-16(21)13-5-7-14(8-6-13)20-10-9-17-11-20/h2-11H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNZDVIAOYMLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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